Rel-(2S,3aS,6aS)-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)hexahydro-2H-furo[2,3-c]pyrrole hydrochloride
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Overview
Description
Rel-(2S,3aS,6aS)-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)hexahydro-2H-furo[2,3-c]pyrrole hydrochloride is a synthetic compound that belongs to the class of heterocyclic organic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2S,3aS,6aS)-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)hexahydro-2H-furo[2,3-c]pyrrole hydrochloride typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the furo[2,3-c]pyrrole moiety. Common reagents used in these reactions may include:
Oxidizing agents: for the formation of the oxadiazole ring.
Reducing agents: for the reduction of intermediate compounds.
Catalysts: to facilitate specific reaction steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Batch or continuous flow reactors: to control reaction conditions precisely.
Purification techniques: such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Rel-(2S,3aS,6aS)-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)hexahydro-2H-furo[2,3-c]pyrrole hydrochloride can undergo various chemical reactions, including:
Oxidation: where the compound may be oxidized to form different derivatives.
Reduction: where the compound may be reduced to form more saturated derivatives.
Substitution: where functional groups on the compound may be replaced with other groups.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Catalysts: such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives, while reduction may yield more saturated furo[2,3-c]pyrrole derivatives.
Scientific Research Applications
Chemistry: as a building block for the synthesis of more complex molecules.
Biology: as a probe or tool for studying biological processes.
Medicine: as a potential therapeutic agent for treating various diseases.
Industry: as a precursor for the production of advanced materials.
Mechanism of Action
The mechanism of action of Rel-(2S,3aS,6aS)-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)hexahydro-2H-furo[2,3-c]pyrrole hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Rel-(2S,3aS,6aS)-2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)hexahydro-2H-furo[2,3-c]pyrrole hydrochloride can be compared with other similar compounds, such as:
Oxadiazole derivatives: which share the oxadiazole ring structure.
Furo[2,3-c]pyrrole derivatives: which share the furo[2,3-c]pyrrole ring structure.
The uniqueness of this compound lies in its specific combination of these two ring structures, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C10H16ClN3O2 |
---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
(2S,3aS,6aS)-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-6-12-10(15-13-6)3-8-2-7-4-11-5-9(7)14-8;/h7-9,11H,2-5H2,1H3;1H/t7-,8-,9+;/m0./s1 |
InChI Key |
NUMAFRAZDFYUBD-CTERPIQNSA-N |
Isomeric SMILES |
CC1=NOC(=N1)C[C@@H]2C[C@H]3CNC[C@H]3O2.Cl |
Canonical SMILES |
CC1=NOC(=N1)CC2CC3CNCC3O2.Cl |
Origin of Product |
United States |
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